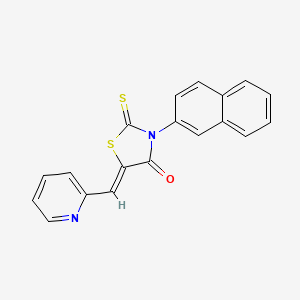![molecular formula C27H24N2O7S B12155082 (4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155082.png)
(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a long and intricate name. Let’s break it down:
- The core structure consists of a pyrrolidine-2,3-dione ring.
- Attached to this core are:
- A benzothiazole ring (with an ethoxy group at position 6).
- A 3,4-dimethoxyphenyl group.
- A 5-methylfuran-2-yl group (with a hydroxy group attached).
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial-scale production methods are scarce due to the compound’s complexity and limited applications. If it were to be produced, it would likely involve custom synthesis or semi-synthesis.
Chemical Reactions Analysis
Types of Reactions:
The compound may undergo various reactions, including:
Oxidation: Oxidative processes could modify the phenolic or furan moieties.
Reduction: Reduction reactions might target the carbonyl groups.
Substitution: Substituents (e.g., methoxy groups) could be replaced.
Common Reagents and Conditions:
Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Could use reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation with palladium on carbon.
Substitution: Alkylating agents (e.g., alkyl halides) for methoxy group substitution.
Major Products:
Products would vary based on the specific reactions. Potential products include derivatives of the core structure or modified side groups.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: As a synthetic target for novel methodologies.
Biology: Potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Drug discovery (although no specific drugs are known).
Industry: Unlikely due to its complexity.
Mechanism of Action
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related structures:
Similar Compounds:
: No specific synthetic route found. : Industrial production unlikely. : Reactions and products are speculative. : Mechanism remains unknown. : No direct analogs, but related compound classes exist.
Properties
Molecular Formula |
C27H24N2O7S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H24N2O7S/c1-5-35-16-8-9-17-21(13-16)37-27(28-17)29-23(15-7-11-18(33-3)20(12-15)34-4)22(25(31)26(29)32)24(30)19-10-6-14(2)36-19/h6-13,23,31H,5H2,1-4H3 |
InChI Key |
VXHUSKUJVFZHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12155000.png)
![ethyl 4-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155009.png)
![2-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)cyclohexane-1,3-dione](/img/structure/B12155011.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12155022.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155030.png)
![2-(4-Bromophenyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B12155041.png)

![4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B12155061.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155063.png)
![(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12155066.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155087.png)
![4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B12155091.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12155099.png)
